molecular formula C20H24N4O4S2 B2431694 (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-05-6

(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2431694
CAS RN: 865174-05-6
M. Wt: 448.56
InChI Key: VBQUCUWGNBIXJJ-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative, which suggests it might have applications in medicinal chemistry. Benzamides are a class of compounds that have been studied for their potential biological activities, including anticancer, antibacterial, and antiviral effects .


Molecular Structure Analysis

The compound contains a benzamide moiety, a thiazole ring, and a dimethylamino group. The benzamide and thiazole groups are aromatic, suggesting the compound might have significant resonance stability. The dimethylamino group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

Benzamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The thiazole ring is relatively stable but can participate in electrophilic substitution reactions .

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study conducted by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated them for antimicrobial and anticancer potentials. The results indicated the importance of certain electronic parameters in describing the antimicrobial activity of the synthesized compounds (Deep et al., 2016).

Corrosion Inhibition

Hu et al. (2016) investigated two benzothiazole derivatives for their effect in inhibiting steel corrosion in a hydrochloric acid solution. The study found that these derivatives offered extra stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors (Hu et al., 2016).

Enzyme Inhibition and Molecular Docking

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on enzyme activities. The study involved molecular docking to understand the binding interactions between the inhibitors and enzymes (Alyar et al., 2019).

Synthesis and Reactions of Heterocycles

Chaloupka et al. (1977) researched the synthesis and reactions of 8-membered heterocycles from 3-Dimethylamino-2,2-dimethyl-2H-azirine and Saccharin. Their work provided insights into the mechanisms of ring contraction and opening in these compounds (Chaloupka et al., 1977).

Photosensitizer for Cancer Treatment

Pişkin et al. (2020) synthesized new zinc phthalocyanine with benzenesulfonamide derivative groups. These compounds showed potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

Antimicrobial Activity

Priya et al. (2006) synthesized benzamide derivatives with various bioactive moieties and evaluated their antimicrobial efficacy. Their research included the characterization and single crystal X-ray crystallographic studies of these compounds (Priya et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some benzamides act as enzyme inhibitors, while others might interact with cell receptors .

Future Directions

The future research directions would depend on the biological activity of the compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-(dimethylamino)-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-4-28-12-11-24-17-10-9-16(30(21,26)27)13-18(17)29-20(24)22-19(25)14-5-7-15(8-6-14)23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQUCUWGNBIXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.